4-Allyl-1,6-heptadien-4-ol
Overview
Description
4-Allyl-1,6-heptadien-4-ol is a compound that can be involved in various chemical reactions and has potential applications in polymer and materials science. It is a derivative of 1,6-heptadiene, which can be functionalized to introduce different substituents, such as nucleic acid bases or other groups that can participate in further chemical transformations or polymerization processes.
Synthesis Analysis
The synthesis of compounds related to 4-Allyl-1,6-heptadien-4-ol involves the use of Wittig-like reactions and metathesis chemistry. For instance, oligoenes derived from 1,6-heptadiynes have been synthesized through reactions between bimetallic Mo-alkylidene compounds and aldehyde-capped oligoenes, leading to structures with alternating cis,trans conjugated double bonds . Additionally, the rearrangement of allyl but-3-enoate to heptadienoic acids, which are structurally related to 4-Allyl-1,6-heptadien-4-ol, is catalyzed by nickel and rhodium complexes, demonstrating the versatility of transition metal catalysis in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of oligoenes related to 4-Allyl-1,6-heptadien-4-ol features alternating cis,trans conjugated double bonds, with the cis double bond being part of a cyclopentene ring . This structure is confirmed by MALDI-MS and optical spectroscopy, which also allows for the study of electronic transition energies and their dependence on conjugation lengths .
Chemical Reactions Analysis
4-Allyl-1,6-heptadien-4-ol can participate in copolymerization reactions, as demonstrated in the synthesis of polymeric surfactants. In a system containing sodium oleate, water, hexadecane, and 4-Allyl-1,6-heptadien-4-ol, copolymerization occurs within the lamellar liquid crystalline phases, with 4-Allyl-1,6-heptadien-4-ol acting as a cross-linking agent . Furthermore, the free-radical addition of halogenated compounds to heptadienes substituted with nucleic acid bases has been explored, leading to cyclized products with specific stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 4-Allyl-1,6-heptadien-4-ol are influenced by their conjugated
Scientific Research Applications
Isomerization and Catalysis
One of the applications of 4-Allyl-1,6-heptadien-4-ol involves isomerization catalyzed by vanadium or molybdenum complexes. This process, which occurs in dichloromethane at 25 °C, yields tertiary isomers from primary allylic alcohols. The catalysts are effective for the rearrangements of secondary to tertiary allylic alcohols as well. This was explored in the study by Matsubara et al. (1985) which provided insights into the selective production of different isomers under varying conditions (Matsubara et al., 1985).
Polymer Chemistry
In the field of polymer chemistry, 4-Allyl-1,6-heptadien-4-ol has been utilized in the synthesis of polymeric surfactants. This compound acted as a cross-linking agent in the copolymerization process in lamellar liquid crystalline systems, as detailed by Fu (2000). The research demonstrated the solubilization of this compound within the hydrocarbon chains of sodium oleate, leading to the formation of copolymers with unique properties (Fu, 2000).
Organometallic Chemistry
4-Allyl-1,6-heptadien-4-ol is also significant in organometallic chemistry. Nečas et al. (2004) investigated the iron-catalyzed transformations of 2-chloro-1,6-heptadienes, showcasing the compound's role in various chemical transformations. This study highlighted the versatility of 4-Allyl-1,6-heptadien-4-ol in different reactions, including cyclization and reductive dehalogenation (Nečas et al., 2004).
Synthesis of Complex Molecules
The compound has been instrumental in synthesizing complex molecules. Mavrov et al. (1993) explored synthetic paths from 1-butyne to 2E,4Z-heptadien-1-ol, a key intermediate in synthesizing the grapevine moth sex pheromone. This research underscores the compound's role in producing biologically significant molecules (Mavrov et al., 1993).
Safety And Hazards
properties
IUPAC Name |
4-prop-2-enylhepta-1,6-dien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQWOWVXDXQSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144536 | |
Record name | 4-Allyl-1,6-heptadiene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1,6-heptadien-4-ol | |
CAS RN |
10202-75-2 | |
Record name | 4-Allyl-1,6-heptadiene-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Allyl-1,6-heptadiene-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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